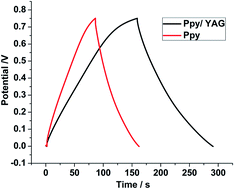Synthesis and highly efficient supercapacitor behavior of a novel poly pyrrole/ceramic oxide nanocomposite film
RSC Advances Pub Date: 2015-10-08 DOI: 10.1039/C5RA19863A
Abstract
A novel electrochemical synthetic method for yttrium aluminum garnet (YAG:Al5Y3O12) was successfully developed in a mixture of YCl3 and AlCl3 aqueous solution. The electrosynthesized YAG was further annealed and characterized using X-ray diffraction (XRD) and scanning electron microscopy (SEM). A Ppy/YAG thin film electrode was synthesized electrochemically as an electrochemical supercapacitor. Scanning electron micrographs clearly reveal the formation of nanocomposites on the surface of the working electrode. Different electrochemical techniques, including galvanostatic charge–discharge (CD) experiments, cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS), were used to investigate the applicability of the system as a supercapacitor. Based on the electrochemical results obtained, Ppy/YAG gave higher specific capacitance, power and energy values than Ppy at a current density of 1 mA cm−2. The specific capacitance (SC) of the Ppy and Ppy/YAG electrodes was calculated using the CV method, which was 109 and 254 F g−1, respectively. This study introduces new nanocomposite materials for electrochemical redox capacitors, which have advantages, such as long life cycle and stability in an aqueous electrolyte, to that of the commonly used ruthenium based perovskites.

Recommended Literature
- [1] Chiral pyridylamino-ruthenium(ii) complexes: synthesis, structure and catalytic properties in Diels–Alder reactions†
- [2] Optical properties of porcine dermis in the mid-infrared absorption band of glucose
- [3] Base-mediated carboxylation of C-nucleophiles with CO2
- [4] An organic synaptic transistor with integration of memory and neuromorphic computing†
- [5] Determination of sulfonamides in blood using acetonitrile–salt aqueous two-phase extraction coupled with high-performance liquid chromatography and liquid chromatography–tandem mass spectrometry
- [6] High color rendering index trichromatic white and red LEDs prepared from silane-functionalized carbon dots†
- [7] Back matter
- [8] An ovarian spheroid based tumor model that represents vascularized tumors and enables the investigation of nanomedicine therapeutics†
- [9] Defect compensation in the p-type transparent oxide Ba2BiTaO6†
- [10] High triplet energy electron transport side-chain polystyrenes containing dimesitylboron and tetraphenylsilane for solution processed OLEDs†










